N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a dihydropteridin core substituted with a sulfanyl-linked acetamide moiety and an indole-ethyl side chain. The sulfanyl group (-S-) enhances electrophilicity, facilitating interactions with biological targets, while the N-(2,4-dimethylphenyl) substituent contributes to lipophilicity and membrane permeability. The indole moiety, common in bioactive compounds, may confer kinase inhibitory or receptor-binding activity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2S/c1-16-7-8-20(17(2)13-16)30-22(33)15-35-26-31-24-23(27-10-11-28-24)25(34)32(26)12-9-18-14-29-21-6-4-3-5-19(18)21/h3-8,10-11,13-14,29H,9,12,15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNGFFNMYPAPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines elements from both indole and pteridine derivatives. The presence of a sulfanyl group and a dimethylphenyl moiety enhances its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2S |
| Molecular Weight | 384.49 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Antitumor Effects
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that related compounds can inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways such as STAT1 .
- Animal Model Studies : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor size and improve survival rates in treated animals .
- Mechanisms of Action : The antitumor activity is believed to arise from multiple mechanisms:
Other Biological Activities
In addition to antitumor effects, preliminary studies suggest potential anti-inflammatory and analgesic properties. Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Study 1: Antitumor Efficacy in Colon Cancer Models
A study published in 2021 investigated the effects of an indole-based compound on colon cancer. The results demonstrated significant anti-proliferative effects in vitro and in vivo, suggesting that this compound could exhibit similar properties due to structural similarities .
Study 2: Mechanistic Insights into Apoptosis
Research into related compounds revealed that they activate apoptotic signaling through the upregulation of specific genes involved in cell death pathways. This suggests that this compound may also share these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The target compound’s dihydropteridin core distinguishes it from analogs with pyrimidoindole (), thienopyrimidine (), or pyrazolyl () systems. For example:
Key Observations :
- The dihydropteridin core may offer unique π-π stacking interactions compared to pyrimidoindole or thienopyrimidine systems .
Substituent Effects on Physicochemical Properties
A. Aryl Acetamide Groups
- Target Compound : The 2,4-dimethylphenyl group enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- : The 3-methoxyphenyl group introduces moderate polarity (logP ~2.8), balancing solubility and membrane permeability .
- : The 4-methylphenyl substituent (logP ~3.1) mirrors the target’s lipophilicity but lacks steric hindrance from dimethyl groups .
B. Sulfanyl vs. Sulfonyl Linkages
Crystallographic and Conformational Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
